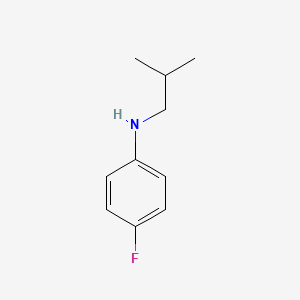
4-Fluoro-N-(2-methylpropyl)aniline
カタログ番号:
B2891827
CAS番号:
557799-42-5
分子量:
167.227
InChIキー:
UWTNIJUJUKUAEZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
4-Fluoro-N-(2-methylpropyl)aniline is an organofluorine compound . It is a colorless liquid and is one of the three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .
Molecular Structure Analysis
The molecular formula of this compound is C10H14FN . The molecular weight is 167.22 .Physical and Chemical Properties Analysis
This compound is a liquid . The storage temperature is 4°C .科学的研究の応用
Fluorescent Indicators and Sensors
- BODIPY Scaffold for Fluorescent Indicators : Research has exploited the BODIPY (4-bora-3a,4a-diaza-s-indacene) scaffold, akin to the structural themes in 4-Fluoro-N-(2-methylpropyl)aniline, for creating fluorescent indicators. These indicators are applied for detecting pH, metal ions, anions, biomolecules, and various physical phenomena. This illustrates the potential of fluoro-aniline derivatives in designing sensitive and specific sensors for biological and chemical analysis (Boens, Leen, & Dehaen, 2012).
Synthesis and Spectroscopic Properties
- Synthetic Methods and Spectroscopic Studies : Aniline derivatives, including fluoroaniline variants, have been synthesized and analyzed for their spectroscopic properties. These compounds, through methodologies like SNAr coupling, provide a foundation for creating complex molecules with applications in materials science and organic chemistry (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Chemical Reactions and Ligations
- Rapid Oxime and Hydrazone Ligations : The catalytic use of anilines to activate aromatic aldehydes for chemoselective ligations showcases the relevance of aniline derivatives in bioconjugation and biomolecular labeling. This application is critical for developing targeted drug delivery systems and diagnostic tools (Dirksen & Dawson, 2008).
Environmental and Biological Monitoring
- Microbial Mineralization of Anilines : The degradation of aniline and fluoroaniline compounds by specific bacterial strains highlights the environmental relevance of these compounds. Understanding their biodegradation pathways is essential for assessing and mitigating environmental pollution (Zeyer, Wasserfallen, & Timmis, 1985).
Safety and Hazards
特性
IUPAC Name |
4-fluoro-N-(2-methylpropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTNIJUJUKUAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


To a solution of 4-fluoroaniline (1 g, 9 mmol) in DCM (20 mL) at room temperature was added isobutyraldehyde (985 μL, 10.8 mmol) followed by portionwise sodium triacetoxyborohydride (2.86 g, 13.5 mmol) and the reaction was stirred at room temperature for 64 hours. The reaction was concentrated and then dissolved in DCM and MeOH, dry loaded onto silica then purified by silica gel column chromatography (0-25% DCM in cyclohexane) to give (4-fluoro-phenyl)-isobutyl-amine (817 mg, 54%). LCMS (m/z, Method A) ES+ 168 [M+1]+.




Yield
54%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2891746.png)
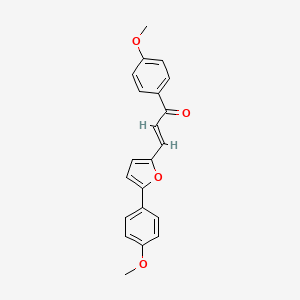
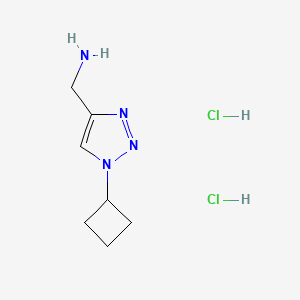
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)
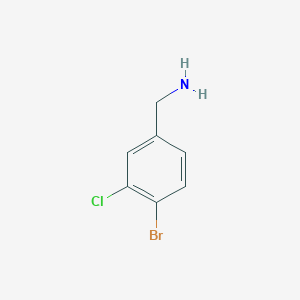
![N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2891755.png)
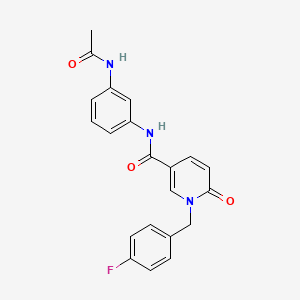


![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2891762.png)
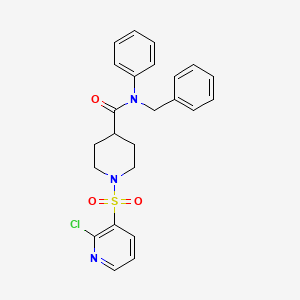
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2891766.png)
